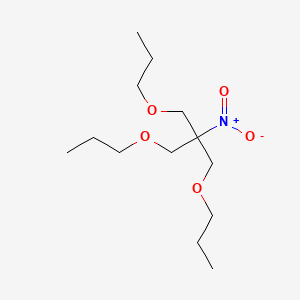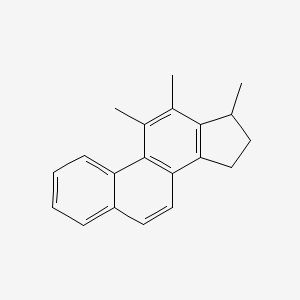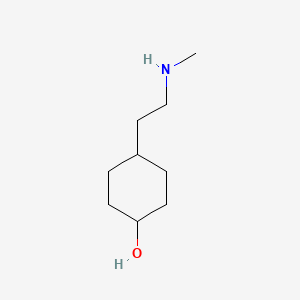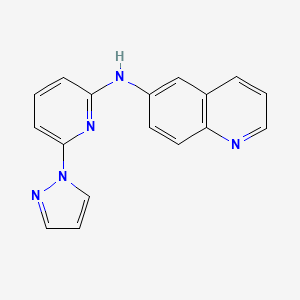![molecular formula C21H19NO9 B13941868 4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate CAS No. 1227681-45-9](/img/structure/B13941868.png)
4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate is a complex organic compound that combines a nitrooxybutyl group with a chromen-7-yloxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate typically involves multiple steps. One common approach starts with the preparation of the chromen-7-yloxyacetate core. This can be achieved through the reaction of 5-hydroxy-4-oxo-2-phenyl-4H-chromen with an appropriate acylating agent under acidic conditions . The nitrooxybutyl group is then introduced via a nucleophilic substitution reaction, where a suitable nitrooxybutyl halide reacts with the chromen-7-yloxyacetate intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro compounds.
Reduction: The nitrooxy group can be reduced to form amines.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrooxy group typically yields nitro compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Wirkmechanismus
The mechanism of action of 4-(nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate involves its interaction with various molecular targets and pathways. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and modulation of immune responses. The chromen-7-yloxyacetate moiety can interact with enzymes and receptors involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate: Similar structure but with an ethyl group instead of a nitrooxybutyl group.
4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate: A closely related compound with slight variations in the chromen structure.
Uniqueness
4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate is unique due to the presence of both the nitrooxy and chromen-7-yloxyacetate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1227681-45-9 |
|---|---|
Molekularformel |
C21H19NO9 |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
4-nitrooxybutyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C21H19NO9/c23-16-10-15(29-13-20(25)28-8-4-5-9-30-22(26)27)11-19-21(16)17(24)12-18(31-19)14-6-2-1-3-7-14/h1-3,6-7,10-12,23H,4-5,8-9,13H2 |
InChI-Schlüssel |
JFXTWCPYTPAYKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)OCCCCO[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)


![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)




![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)



